methyl2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylate,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylate, trifluoroacetic acid is a complex organic compound that features a unique combination of azetidine and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. . This reaction is efficient for synthesizing functionalized azetidines. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
Methyl 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine and triazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
Uniqueness
Methyl 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylate is unique due to its combination of azetidine and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H11F3N4O4 |
---|---|
Molecular Weight |
296.20 g/mol |
IUPAC Name |
methyl 2-(azetidin-3-yl)triazole-4-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H10N4O2.C2HF3O2/c1-13-7(12)6-4-9-11(10-6)5-2-8-3-5;3-2(4,5)1(6)7/h4-5,8H,2-3H2,1H3;(H,6,7) |
InChI Key |
IODVPVCNWTYRCW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(N=C1)C2CNC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.